Lorglumide sodium

説明

Lorglumide sodium is a potent and selective cholecystokinin A (CCK A) receptor antagonist . It inhibits the stimulating effect of cholecystokinin on pancreatic growth, lesions, and carcinogenesis . It is used clinically to treat ulcers, irritable bowel syndrome, constipation, and dyspepsia .

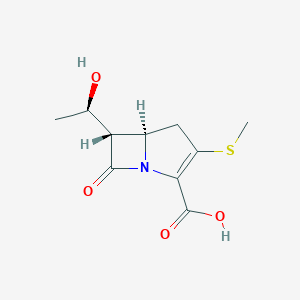

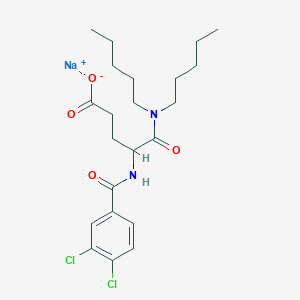

Molecular Structure Analysis

The molecular formula of Lorglumide sodium is C22H31Cl2N2NaO4 . Its molecular weight is 481.39 g/mol .Physical And Chemical Properties Analysis

Lorglumide sodium is a solid substance . It is soluble in water to 100 mM .科学的研究の応用

Cholecystokinin A (CCK-A) Receptor Antagonist

Lorglumide sodium salt has been used as a CCK-A receptor antagonist . Cholecystokinin A receptors are found in the stomach, gallbladder, and pancreas. They play a crucial role in regulating digestion and satiety. By acting as an antagonist, Lorglumide sodium can help researchers understand the role of these receptors in various physiological processes.

Peptide Determination in Rat Islet Cells

In scientific research, Lorglumide sodium salt has been used for peptide determination in rat islet cells . This application is particularly useful in studies related to diabetes and insulin production, as islet cells are responsible for producing insulin in the pancreas.

CCK1 Inhibitor

Lorglumide sodium salt has been used as a CCK1 inhibitor . CCK1 receptors are involved in various physiological processes, including the regulation of pancreatic growth and enzyme secretion, gastric emptying, and gallbladder contraction. By inhibiting these receptors, researchers can study their functions and implications in various diseases.

Study of EGR-1 Expression in Pancreatic Acinar Cells

Lorglumide sodium salt has been used to check the effect of CCK1 and CCK2 receptors on cerulein-induced upregulation of EGR-1 (early growth response 1) expression in rat pancreatic acinar cells . EGR-1 is a protein that in humans is encoded by the EGR1 gene. This protein is a transcriptional regulator and is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC)

Lorglumide sodium salt is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC) . This library is a collection of over 1,280 pharmacologically active compounds, which are used in various scientific research applications.

作用機序

Target of Action

Lorglumide sodium, also known as Lorglumide sodium salt, is a nonpeptidic, selective, and potent inhibitor of the Cholecystokinin A (CCK-A) receptor . The CCK-A receptor is a type of protein known as a G protein-coupled receptor that is found in the stomach and gallbladder .

Mode of Action

Lorglumide sodium interacts with its primary target, the CCK-A receptor, by inhibiting it . It has been found to inhibit the CCK-A receptor and the CCK-B receptor with IC50 values of 50 nM and 3 μM, respectively .

Biochemical Pathways

The CCK-A receptor plays a crucial role in various physiological processes, including the regulation of pancreatic enzyme secretion, induction of pancreatic growth, smooth muscle contraction in the gall bladder and stomach, and modulation of feeding and behavior . By inhibiting the CCK-A receptor, Lorglumide sodium can affect these processes.

Pharmacokinetics

The compound’s solubility in ethanol, dmso, and dimethyl formamide suggests that it may have good bioavailability .

Result of Action

In the guinea-pig isolated ileum, Lorglumide sodium antagonized longitudinal muscle responses to ceruletide (a CCK-related decapeptide) and CCK-octapeptide (CCK-8) in a concentration-dependent and competitive manner . In mice, Lorglumide sodium completely abolished the trophic effects of exogenous CCK and significantly inhibited the effects of chronic camostate feeding . It also reduced pancreatic weight, DNA, and protein content .

Safety and Hazards

特性

IUPAC Name |

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNPYMDDOUQTBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045228 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>72.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Lorglumide sodium | |

CAS RN |

1021868-76-7 | |

| Record name | Lorglumide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

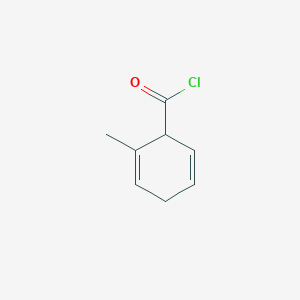

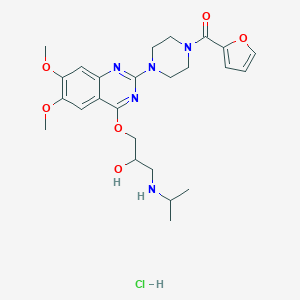

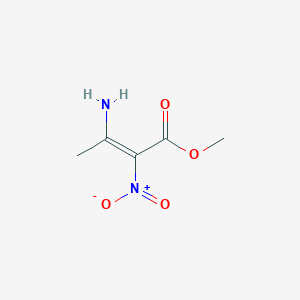

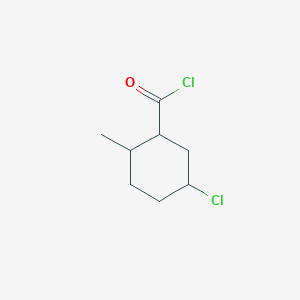

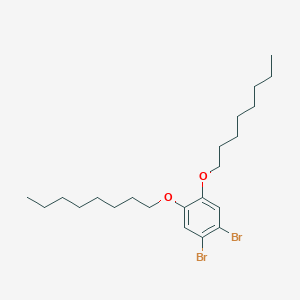

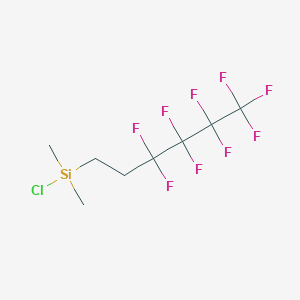

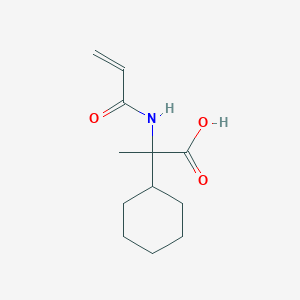

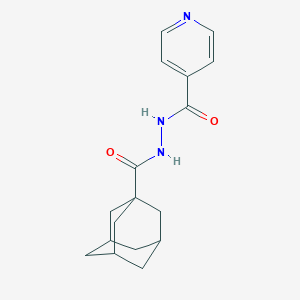

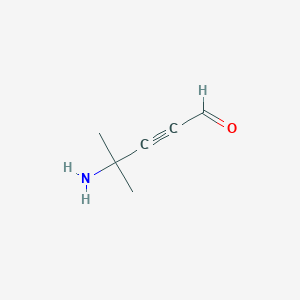

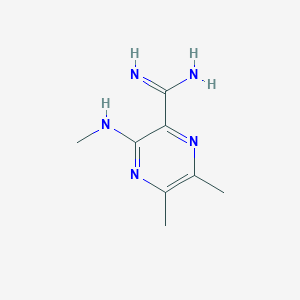

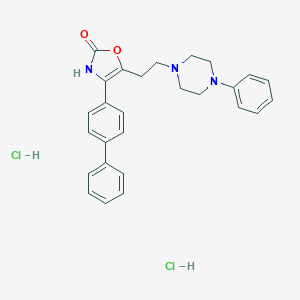

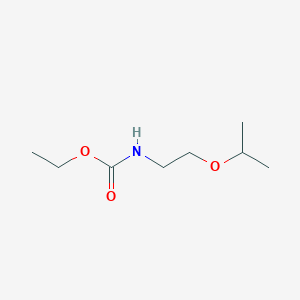

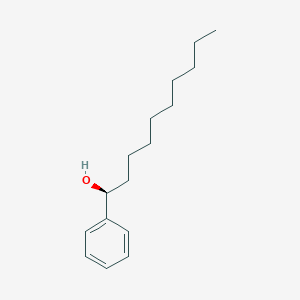

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。